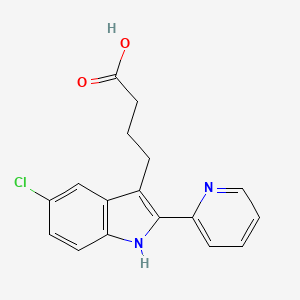

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c18-11-7-8-14-13(10-11)12(4-3-6-16(21)22)17(20-14)15-5-1-2-9-19-15/h1-2,5,7-10,20H,3-4,6H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIXYUDVORYTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyridine with a boronic acid derivative.

Chlorination: The chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Grignard reaction, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) |

|---|---|---|---|

| 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid | C₁₇H₁₄ClN₂O₂ | 329.76 | 2.8 |

| 4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid | C₁₇H₁₃Cl₂N₂O₂ | 364.20 | 3.5 |

| 4-(1H-Indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | C₁₈H₁₈N₃O | 298.35 | 2.1 |

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects: Chlorine and pyridyl groups in this compound enhance binding to ATP pockets in kinases, as shown in molecular docking studies .

- Side Chain Modifications : Conversion to amides (e.g., butanamide derivatives) improves blood-brain barrier penetration, critical for CNS-targeted therapies .

- Thermodynamic Stability : Potentiometric studies on similar indole-carboxylic acids reveal that chlorine substitution increases complexation constants with metal ions, suggesting utility in chelation therapy .

Biological Activity

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety, which is known for its diverse biological properties. The presence of the chloro and pyridyl groups enhances its pharmacological profile.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of indole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, a related compound with a similar indole structure showed GI50 values ranging from 29 nM to 42 nM against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines . This suggests that this compound may possess comparable or enhanced activity, warranting further investigation.

Enzyme Inhibition

Research indicates that indole derivatives can act as potent inhibitors of specific enzymes. For example, a related compound was identified as a potent inhibitor of steroid 5 alpha-reductase with an IC50 value of 3.3 nM . This highlights the potential of this compound in modulating enzymatic pathways relevant to various diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Key findings include:

- Substituent Effects : The presence of an alpha-branched alkyl or benzyl substituent at position 1 of the indole ring is essential for optimal enzyme inhibitory activity .

- Co-planarity : The coplanarity between the benzene ring and amide moiety significantly influences biological activity, as deviations can lead to loss of efficacy .

Data Tables

The following tables summarize relevant studies on related compounds, highlighting their biological activities:

| Compound | Structure | % Inhibition / IC50 | Reference |

|---|---|---|---|

| Indole derivative A | Structure | 29 nM (GI50) | |

| Indole derivative B | Structure | 3.3 nM (IC50) | |

| Indole derivative C | Structure | 42 nM (GI50) |

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of several indole derivatives against multiple cancer cell lines, demonstrating significant activity with GI50 values indicating potent effects at low concentrations .

- Enzyme Inhibition : Another investigation focused on the inhibition of steroid 5 alpha-reductase by indole derivatives, revealing critical insights into how structural modifications can enhance inhibitory potency .

Q & A

Q. What are the critical steps in synthesizing 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid?

The synthesis typically involves a multi-step process:

- Indole core construction : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the pyridyl group at the 2-position of the indole ring.

- Chlorination : Electrophilic substitution (e.g., using N-chlorosuccinimide) at the 5-position of the indole.

- Butanoic acid chain introduction : Alkylation or Michael addition at the 3-position of the indole, followed by hydrolysis of ester intermediates to yield the carboxylic acid. Key challenges include regioselectivity in chlorination and steric hindrance during alkylation. Reaction conditions (temperature, solvent polarity) must be optimized to improve yields .

Q. How is the compound structurally characterized in academic research?

Common techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., pyridyl proton splitting patterns, indole ring proton shifts) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and pyridyl nitrogen) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Variable-temperature NMR : Identify temperature-dependent conformational changes affecting peak splitting .

- Complementary techniques : Pair X-ray crystallography with solid-state NMR to resolve ambiguities in crystal packing vs. solution-state behavior .

Q. What computational methods are effective for modeling interactions between this compound and biological targets?

- Molecular docking : Use software like MOE (Molecular Operating Environment) to predict binding modes with proteins (e.g., kinases or GPCRs). Focus on the indole and pyridyl moieties as key pharmacophores .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments, emphasizing the carboxylic acid group’s role in solvation .

- QSAR studies : Correlate substituent variations (e.g., halogen position) with activity data to guide lead optimization .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition assays : Screen against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases, using fluorescence-based or colorimetric readouts.

- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay), noting the compound’s potential to induce apoptosis via indole-mediated pathways .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with serum albumin or DNA .

Q. How do substituent modifications influence its structure-activity relationships (SAR)?

- Chlorine position : Moving the chloro group from the 5- to 4-position on the indole reduces steric hindrance, potentially enhancing binding to hydrophobic pockets .

- Pyridyl substitution : Replacing 2-pyridyl with bulkier groups (e.g., 4-trifluoromethylpyridyl) may improve metabolic stability but reduce solubility .

- Butanoic acid chain length : Shortening the chain to propanoic acid decreases conformational flexibility, impacting target engagement .

Methodological Considerations

Q. What strategies mitigate low yields during the final hydrolysis step of the butanoic ester precursor?

- Acid/Base selection : Use LiOH/THF/water instead of HCl to avoid side reactions (e.g., decarboxylation) .

- Protection/deprotection : Temporarily protect the indole nitrogen with a Boc group to prevent aggregation during hydrolysis .

Q. How can researchers validate the compound’s purity for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.